molecular formula C23H24N6O3 B2414810 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1251676-65-9

2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2414810
CAS No.: 1251676-65-9
M. Wt: 432.484
InChI Key: DZPTXXGTWUDMAA-UHFFFAOYSA-N
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Description

2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .

Properties

IUPAC Name

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-14-9-15(2)11-18(10-14)26-22-24-16(3)12-20-27-28(23(31)29(20)22)13-21(30)25-17-5-7-19(32-4)8-6-17/h5-12H,13H2,1-4H3,(H,24,26)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPTXXGTWUDMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=C(C=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Structural Features

The compound features a triazolo[4,3-c]pyrimidine core with various functional groups that contribute to its biological activity. The presence of an anilino group and a methoxyphenyl acetamide moiety enhances its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism is primarily attributed to:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown effective inhibition of the PI3K/Akt pathway in breast cancer cell lines.

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.7

These findings suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and shows potential as a broad-spectrum antibacterial agent.

Case Study: Antimicrobial Efficacy

In vitro studies revealed a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its effectiveness in disrupting bacterial cell wall synthesis.

Other Pharmacological Activities

The compound has been investigated for additional biological activities:

  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antidiabetic Potential : Preliminary studies suggest it could influence glucose metabolism and insulin sensitivity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.

Biological Activity

The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide is a member of the triazolopyrimidine class. Its unique structure suggests potential pharmacological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure

The compound features a triazolo[4,3-c]pyrimidine core with an anilino group and an acetamide moiety. The structural formula can be summarized as follows:

Component Description
Core Triazolo[4,3-c]pyrimidine
Amino Group 3,5-Dimethylphenylamino
Substituent 4-Methoxyphenylacetamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • Studies have shown that derivatives of triazolopyrimidines possess significant antimicrobial properties. For instance, compounds similar to the one have demonstrated moderate to good activity against various pathogens including Staphylococcus aureus and Enterococcus faecalis .
    • The presence of the methoxy and dimethylphenyl groups enhances the antimicrobial efficacy through increased lipophilicity and better membrane penetration.
  • Anticancer Properties
    • The compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis .
    • Mechanistically, it is believed to interfere with specific signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects
    • Initial findings indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
    • This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes associated with disease pathways.
  • Receptor Interaction : It may modulate receptor activity related to inflammation and cancer progression through competitive inhibition.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Study : A series of triazolopyrimidine derivatives were synthesized and screened for antimicrobial activity. Among them, certain compounds showed significant inhibition against Escherichia coli and Bacillus cereus, indicating that structural modifications can enhance antimicrobial potency .
  • Cancer Cell Line Testing : In a study evaluating the anticancer potential of triazolopyrimidines, compounds similar to the one discussed showed promising results in reducing viability in breast cancer cell lines through apoptosis induction .

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